Tinengotinib is classified as an antineoplastic agent due to its role in inhibiting tumor growth by targeting multiple kinase pathways. It has been synthesized and characterized through various research studies focusing on its pharmacological properties and clinical applications. The compound's synthesis and biological activity have been documented in several scientific publications, highlighting its potential as a therapeutic agent in oncology .
The synthesis of tinengotinib involves several chemical reactions that allow for the formation of its active structure. While specific synthetic routes for tinengotinib are not extensively detailed in the literature, it is common for similar compounds to undergo processes such as:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve the desired purity and yield of the final product .
Tinengotinib's molecular structure features a complex arrangement of atoms that correlates with its activity as a kinase inhibitor. The precise chemical formula and structural representation are crucial for understanding its mechanism of action. The compound exhibits a unique arrangement of functional groups that interact with the targeted kinases.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .
Tinengotinib engages in various chemical reactions that are essential for its biological activity. The primary reactions include:
Understanding these reactions is vital for optimizing dosing regimens and predicting potential drug interactions .
The mechanism of action of tinengotinib involves its selective inhibition of multiple kinases that play significant roles in cancer cell signaling:
Clinical studies have demonstrated that tinengotinib has a half-life ranging from 28 to 34 hours, allowing for once-daily dosing which may enhance patient compliance .
Tinengotinib exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for effective delivery in clinical settings .
Tinengotinib is currently under investigation for its potential applications in treating various cancers:
Continued research into tinengotinib's efficacy across different malignancies will help establish its role in contemporary cancer treatment paradigms .
Solid tumors exhibit profound molecular heterogeneity, both between patients and within individual tumors, creating significant challenges for monoTargeted therapies. This heterogeneity manifests through coActivation of multiple kinase-driven signaling pathways that collectively drive oncogenic processes including proliferation, angiogenesis, and metastasis. Spectrum-selective kinase inhibitors represent an innovative therapeutic strategy designed to simultaneously inhibit multiple disease-relevant kinases while minimizing off-Target effects that plague non-selective approaches. This precision targeting paradigm acknowledges that: (1) tumors frequently develop escape mechanisms through parallel signaling pathways when single kinases are inhibited; (2) master regulatory kinases like c-Myc act as convergence points for multiple upstream signals; and (3) the tumor microenvironment depends on angiogenic and immunomodulatory kinases that require coordinated inhibition [1] [5].
Tinengotinib exemplifies this approach through its targeted inhibition of specific kinases implicated in diverse solid tumors. Preclinical evidence demonstrates that its multi-kinase activity effectively suppresses small cell lung cancer growth, particularly in NeuroD1-expressing subtypes (SCLC-N), where it regulates proliferation, apoptosis, migration, and angiogenesis. Mechanistically, this occurs through disruption of c-Myc expression—a key nodal transcription factor amplified in numerous aggressive carcinomas. The therapeutic rationale is further strengthened by observations that tinengotinib synergizes with chemotherapy (etoposide/cisplatin), overcoming the compensatory pathway activation frequently observed with single-pathway inhibition [1].
Table 1: Spectrum-Selective Kinase Inhibitors in Solid Tumors
Therapeutic Agent | Primary Kinase Targets | Key Tumor Types | Clinical Limitations |
---|---|---|---|
Tinengotinib | Fibroblast growth factor receptors 1-3, Janus kinase 1/2, Vascular endothelial growth factor receptors, Aurora A/B | Cholangiocarcinoma, HR+/HER2- breast cancer, Triple-negative breast cancer, Castrate-resistant prostate cancer, Small cell lung cancer | Under investigation in advanced trials |
First-Generation Multi-Kinase Inhibitors | Broad-spectrum VEGFR, PDGFR, RAF | Renal cell carcinoma, Hepatocellular carcinoma | High rates of off-target toxicity (hypertension, hand-foot syndrome) limiting therapeutic index |
FGFR-Selective Inhibitors | FGFR1-4 | FGFR-altered cholangiocarcinoma | Narrow resistance development (FGFR2 kinase domain mutations in >60% of responders) |
The evolution of kinase inhibitors began with first-generation agents targeting single oncogenic drivers, exemplified by imatinib's inhibition of BCR-ABL in chronic myeloid leukemia. While revolutionary for specific malignancies, this approach demonstrated limited efficacy in genomically complex solid tumors. Second-generation broad-spectrum inhibitors (e.g., sorafenib, sunitinib) addressed tumor heterogeneity through multi-kinase targeting but incurred significant toxicity due to non-selective inhibition of structurally similar kinases. These limitations became particularly evident in fibroblast growth factor receptor-altered cholangiocarcinoma, where approved Fibroblast growth factor receptor inhibitors (pemigatinib, futibatinib) initially show response rates of 35-42%, but acquired resistance develops in most patients within 6-7 months. Molecular analyses reveal this resistance is predominantly driven by polyclonal Fibroblast growth factor receptor2 kinase domain mutations emerging in >65% of patients deriving clinical benefit [4] [5].
These resistance mutations predominantly localize to molecular brake (N550) and gatekeeper (V565) residues in Fibroblast growth factor receptor2, which reduce inhibitor binding affinity while preserving kinase activity. Crucially, in vitro studies demonstrate that existing Fibroblast growth factor receptor inhibitors retain potency against these mutations, but their efficacy is undermined by pharmacokinetic limitations—specifically, the inability to achieve sufficient drug concentrations in humans to suppress resistant clones. This creates an evolutionary selection pressure favoring mutation-harboring subpopulations. Consequently, there emerged an unmet need for inhibitors combining: (1) high binding affinity for resistant Fibroblast growth factor receptor2 mutants; (2) selectivity to minimize off-Target toxicities; and (3) favorable pharmacokinetics enabling sustained pathway suppression [4] [5].
Tinengotinib (TT-00420) was rationally engineered to address the limitations of earlier multi-kinase inhibitors through a structure-guided design approach. Its core scaffold optimizes binding to both wild-type and mutant Fibroblast growth factor receptor2 kinases while maintaining selectivity against unrelated kinases. This "spectrum-selective" profile specifically targets Fibroblast growth factor receptors 1-3, Janus kinase 1/2, Vascular endothelial growth factor receptors, and Aurora kinases A/B—kinases functionally validated in tumor proliferation, angiogenesis, and treatment resistance. Biochemical profiling reveals tinengotinib achieves half-maximal inhibitory concentration values below 10 nM against primary targets, with sustained inhibition due to a pharmacokinetic half-life of 28-34 hours enabling continuous pathway suppression [2] [3].
Tinengotinib's distinctive mechanism involves conformational flexibility allowing it to maintain binding affinity against common resistance mutations. Structural analyses demonstrate effective inhibition of Fibroblast growth factor receptor2 V565F gatekeeper and N550H molecular brake mutants—variants that confer resistance to earlier-generation inhibitors. This translates to significant preclinical activity in Fibroblast growth factor receptor inhibitor-refractory models, where tinengotinib suppressed tumor growth in cell line-derived xenografts and patient-derived malignant pleural effusion models of small cell lung cancer. Furthermore, its multi-kinase activity simultaneously disrupts Aurora kinase-mediated cell cycle progression and Janus kinase-signal transducer and activator of transcription-dependent survival signaling, creating broad anti-tumor effects across heterogeneous cancer populations [1] [5].
Table 2: Tinengotinib Kinase Profiling and Functional Consequences
Target Kinase Family | Specific Isoforms Inhibited | Functional Consequences of Inhibition | Relevant Tumor Context |
---|---|---|---|
Fibroblast Growth Factor Receptors | Fibroblast growth factor receptors 1, 2, 3 | Overcomes acquired resistance mutations (gatekeeper V565F, molecular brake N550H); suppresses MAPK/PI3K signaling | FGFR-altered cholangiocarcinoma (36.4% response in FGFR2-mutated/fusion-positive) |
Janus Kinases | Janus kinase 1, Janus kinase 2 | Disrupts cytokine-mediated survival signaling and immune evasion | Triple-negative breast cancer (40.0% clinical benefit) |
Vascular Endothelial Growth Factor Receptors | VEGFR1, VEGFR2, VEGFR3 | Inhibits tumor angiogenesis and endothelial cell proliferation | Refractory solid tumors with angiogenic dependence |
Aurora Kinases | Aurora A, Aurora B | Induces mitotic catastrophe and G2/M cell cycle arrest | Small cell lung cancer (c-Myc downregulation in SCLC-N subtype) |
Additional Targets | FLT3, TRKA, TRKB | Modulates proliferation and differentiation pathways | Exploratory targets under investigation |
Clinical validation emerged from a first-in-human phase I trial where tinengotinib demonstrated anti-tumor activity across multiple solid tumors. Among 43 evaluable patients, 30.2% achieved partial response (16.3%) or prolonged stable disease ≥24 weeks (14.0%), with notable efficacy in Fibroblast growth factor receptor-altered cholangiocarcinoma (36.4% response rate), hormone receptor-positive/HER2-negative breast cancer (100% clinical benefit), triple-negative breast cancer (40.0% benefit), and castrate-resistant prostate cancer (100% partial response in one patient). Crucially, activity persisted in cholangiocarcinoma patients with prior Fibroblast growth factor receptor inhibitor exposure, confirming preclinical resistance-overcoming properties. Subsequent phase II data reinforced this, showing a 30% objective response rate in cholangiocarcinoma patients with acquired (not primary) resistance to prior Fibroblast growth factor receptor inhibitors, with median progression-free survival reaching 7.3 months in Fibroblast growth factor receptor-altered cohorts [2] [4].
The convergence of tinengotinib's design principles—high-affinity binding to resistance-conferring mutants, spectrum-selective kinase targeting, and favorable pharmacokinetics—positions it as a promising therapeutic modality addressing core limitations of historical kinase inhibitors. Ongoing phase III trials will further define its role in overcoming adaptive resistance within heterogeneous solid tumors.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3